molecular formula C15H18N2O2S B12906497 2-sec-Butoxy-6-chloro-4-aminopyrimidine CAS No. 284681-71-6

2-sec-Butoxy-6-chloro-4-aminopyrimidine

Cat. No.: B12906497
CAS No.: 284681-71-6
M. Wt: 290.4 g/mol
InChI Key: MCTSEKCIWRSVNL-UHFFFAOYSA-N
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Description

2-sec-Butoxy-6-chloro-4-aminopyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-chloro-4-aminopyrimidine typically involves the reaction of 2,6-dichloro-4-aminopyrimidine with sodium sec-butoxide. The process begins by dissolving sodium metal in sec-butanol to form sodium sec-butoxide. This solution is then reacted with 2,6-dichloro-4-aminopyrimidine under reflux conditions for several hours. The reaction mixture is subsequently evaporated, and the residue is treated with water and extracted with chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-chloro-4-aminopyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the butoxy group.

    Aromatic Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium sec-butoxide, various amines, and other nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various aminopyrimidine derivatives .

Scientific Research Applications

2-sec-Butoxy-6-chloro-4-aminopyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-chloro-4-aminopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: Shares a similar pyrimidine core structure but lacks the butoxy group.

    2-sec-Butoxy-4,6-dichloropyrimidine: Similar structure but with different substitution patterns.

Uniqueness

2-sec-Butoxy-6-chloro-4-aminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

284681-71-6

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-butan-2-yloxy-2-(2-methylphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O2S/c1-4-11(3)19-14-9-13(18)16-15(17-14)20-12-8-6-5-7-10(12)2/h5-9,11H,4H2,1-3H3,(H,16,17,18)

InChI Key

MCTSEKCIWRSVNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC=C2C

Origin of Product

United States

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